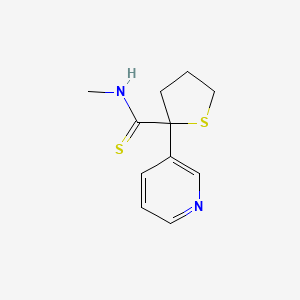
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide
Overview
Description
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydrothiophene ring fused with a pyridine ring and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide typically involves the reaction of pyridine derivatives with thiol-containing compounds under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with a thiol in the presence of a base to form the desired product. The reaction conditions often include solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials and as a building block in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and exhibit diverse biological activities.
5-Amino-pyrazoles: These compounds have a similar nitrogen-containing heterocyclic structure and are used in various organic and medicinal chemistry applications.
Uniqueness
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide is unique due to its specific combination of a tetrahydrothiophene ring, pyridine ring, and carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14N2S2 |
|---|---|
Molecular Weight |
238.4 g/mol |
IUPAC Name |
N-methyl-2-pyridin-3-ylthiolane-2-carbothioamide |
InChI |
InChI=1S/C11H14N2S2/c1-12-10(14)11(5-3-7-15-11)9-4-2-6-13-8-9/h2,4,6,8H,3,5,7H2,1H3,(H,12,14) |
InChI Key |
CJDIUYZQGNXWRB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1(CCCS1)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














